7-Chloro-3-(oxolan-2-ylmethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-3-(oxolan-2-ylmethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a synthetic organic compound belonging to the quinazolinone family. This compound is characterized by a quinazolinone core structure substituted with a chloro group at the 7th position, an oxolan-2-ylmethyl group at the 3rd position, and a sulfanyl group at the 2nd position. Quinazolinones are known for their diverse biological activities, making them significant in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-(oxolan-2-ylmethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions:
Starting Materials: The synthesis begins with commercially available 2-aminobenzamide and 7-chloro-2-methylquinazolin-4-one.
Formation of Intermediate: The initial step involves the formation of an intermediate by reacting 2-aminobenzamide with 7-chloro-2-methylquinazolin-4-one under basic conditions.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable cyclizing agent, such as phosphorus oxychloride (POCl3), to form the quinazolinone core.
Substitution Reactions: The oxolan-2-ylmethyl group is introduced via a nucleophilic substitution reaction using oxirane (ethylene oxide) under acidic or basic conditions.
Introduction of Sulfanyl Group: The sulfanyl group is introduced by reacting the intermediate with a thiol reagent, such as thiourea, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced at the quinazolinone core or the chloro group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro group can be substituted with various nucleophiles (e.g., amines, thiols) under nucleophilic substitution conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced quinazolinone derivatives.
Substitution Products: Amino, thio, or alkoxy derivatives of the quinazolinone core.
Scientific Research Applications
Chemistry
In chemistry, 7-Chloro-3-(oxolan-2-ylmethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development, particularly in targeting specific enzymes involved in disease pathways.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. They are investigated for anti-inflammatory, anticancer, and antimicrobial activities. The presence of the sulfanyl group is particularly significant for enhancing biological activity.
Industry
Industrially, this compound can be used in the development of pharmaceuticals, agrochemicals, and materials science. Its versatile reactivity allows for the creation of various derivatives with specific industrial applications.
Mechanism of Action
The mechanism of action of 7-Chloro-3-(oxolan-2-ylmethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with molecular targets such as enzymes and receptors. The chloro and sulfanyl groups play crucial roles in binding to active sites of enzymes, inhibiting their activity. This inhibition can disrupt specific biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-3-(oxolan-2-ylmethyl)-2-methylquinazolin-4-one: Similar structure but with a methyl group instead of a sulfanyl group.
7-Chloro-3-(oxolan-2-ylmethyl)-2-phenylquinazolin-4-one: Contains a phenyl group instead of a sulfanyl group.
7-Chloro-3-(oxolan-2-ylmethyl)-2-hydroxyquinazolin-4-one: Features a hydroxy group instead of a sulfanyl group.
Uniqueness
The presence of the sulfanyl group in 7-Chloro-3-(oxolan-2-ylmethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one distinguishes it from other similar compounds. This group enhances its reactivity and potential biological activity, making it a unique candidate for various applications in research and industry.
Properties
IUPAC Name |
7-chloro-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S/c14-8-3-4-10-11(6-8)15-13(19)16(12(10)17)7-9-2-1-5-18-9/h3-4,6,9H,1-2,5,7H2,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDANLYQPDAYQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C3=C(C=C(C=C3)Cl)NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.